![molecular formula C19H15NO3 B2840484 4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one CAS No. 890633-91-7](/img/structure/B2840484.png)
4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
The compound “4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one” is an organic compound containing multiple functional groups, including an amino group (-NH2), a benzofuran moiety, and a chromen-2-one moiety. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely contains a benzofuran ring (a fused benzene and furan ring), a chromen-2-one moiety (a fused benzene and pyran ring with a carbonyl group), and an amino group attached to the benzofuran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, the presence of an amino group could make the compound basic, and the aromatic rings suggest the compound could be relatively stable and possibly planar .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Antimicrobial and Antioxidant Activities : Kenchappa et al. (2013) synthesized β-amino carbonyl compounds containing coumarin and benzofuran moieties through a Mannich reaction. These compounds displayed antimicrobial and antioxidant activities, with some showing promising free radical scavenging activity and good chelating ability with Fe2+ ions (Kenchappa et al., 2013).
Antimycobacterial Analogues : A study by Alvey et al. (2008) focused on the synthesis of furo[3,2-f]chromene analogues as antimycobacterial agents, revealing some analogues to be significantly more active than the initial compounds in inhibiting mycobacterial growth (Alvey et al., 2008).
Cytotoxic Evaluation and Anticancer Potential
- Hexahydroquinoline Derivatives : El-Deen et al. (2016) synthesized novel hexahydroquinoline derivatives containing a benzofuran moiety and evaluated their in vitro cytotoxicity against human hepatocellular carcinoma cell lines, demonstrating promising inhibitory effects (El-Deen et al., 2016).
Marine-Derived Compounds and Their Applications
- Marine Sponge-Associated Fungus Compounds : Prompanya et al. (2016) isolated new pentaketides and benzoic acid derivatives from the marine sponge-associated fungus Neosartorya quadricincta, though these compounds did not show significant antibacterial, antifungal, or anticancer activities in the tests conducted (Prompanya et al., 2016).
Mechanism of Action
properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-10-7-11(2)18-13(8-10)14(9-16(21)23-18)19-17(20)12-5-3-4-6-15(12)22-19/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDGKMPKHRHSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one |
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